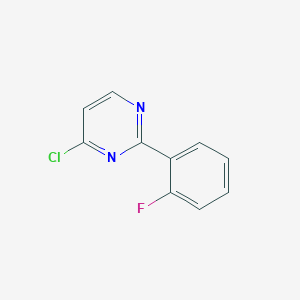

4-Chloro-2-(2-fluorophenyl)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(2-fluorophenyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN2/c11-9-5-6-13-10(14-9)7-3-1-2-4-8(7)12/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOAKWXQSAJPHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CC(=N2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 2 2 Fluorophenyl Pyrimidine and Its Analogues

Classical and Conventional Synthetic Routes

Traditional methods for pyrimidine (B1678525) synthesis rely on the condensation of two key fragments that together provide the necessary atoms to form the heterocyclic ring. These routes are valued for their reliability and the use of readily available starting materials.

Cyclocondensation Reactions

Cyclocondensation is the most common and versatile strategy for constructing the pyrimidine ring. bu.edu.eg This approach involves the reaction between a three-carbon component (a 1,3-dielectrophile) and a component containing a nitrogen-carbon-nitrogen (N-C-N) unit, such as an amidine, urea (B33335), or guanidine. bu.edu.eg

The Pinner synthesis is a cornerstone of this category, involving the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound (like a β-diketone or β-keto ester) with an amidine. slideshare.netmdpi.com For the synthesis of the target molecule's core structure, 2-fluorobenzamidine (B1308543) would be the N-C-N fragment. This would be condensed with a suitable 1,3-dicarbonyl compound, such as diethyl malonate or a related derivative. The initial product of such a reaction is typically a hydroxypyrimidine, for instance, 2-(2-fluorophenyl)pyrimidine-4,6-diol. This intermediate would then undergo chlorination, commonly using a reagent like phosphorus oxychloride (POCl₃), to yield the desired 4-chloro (or 4,6-dichloro) derivative. evitachem.comthieme.degoogleapis.com

Three-component reactions, where multiple starting materials combine in a single pot, also represent an efficient cyclocondensation strategy. nih.gov For example, the reaction of an aldehyde, malononitrile, and an amidine can produce highly substituted pyrimidines in good yields. growingscience.com

Condensation of Amidine-Containing Substrates

Amidines are critical building blocks in pyrimidine synthesis due to their inherent N-C-N framework. mdpi.com Their condensation with various carbon-based substrates is a widely applied method. Substituted amidines can be prepared from the reaction of alcohols or nitriles with compounds like thiourea (B124793) or through copper-catalyzed reactions of nitriles and amines. researchgate.netmdpi.com

The versatility of amidines is demonstrated by their ability to react with a range of 1,3-dicarbonyl equivalents. mdpi.com For instance, amidines can condense with α,β-unsaturated ketones (chalcones) to form substituted pyrimidines. researchgate.net Another variation involves the reaction of amidines with trifluorinated 2-bromoenones, which proceeds through an aza-Michael addition followed by intramolecular cyclization and dehydration to yield trifluoromethylated pyrimidines. organic-chemistry.orgnih.gov This highlights a pathway to fluorinated analogues.

| Amidine Substrate | Co-reactant | Resulting Pyrimidine Type | Catalyst/Conditions |

| Benzamidine | β-Keto esters | Substituted Pyrimidinones | Acid or Base |

| Alkylamidines | Fluorinated 2-bromoenones | Trifluoromethylated Pyrimidines | Mild conditions |

| Amidines | Saturated Ketones | Substituted Pyrimidines | Cu-catalysis, 4-HO-TEMPO |

| Amidines | α-azidovinyl ketones | 5-Aminopyrimidines | K₂CO₃, DMF |

Reactions Involving 1,3-Dielectrophilic Components

The three-carbon (C-C-C) fragment in pyrimidine synthesis is a 1,3-dielectrophile, capable of reacting with a dinucleophilic N-C-N component. A wide array of compounds can serve this role, leading to diverse pyrimidine structures.

Common 1,3-dielectrophiles include:

β-Dicarbonyl compounds: Acetylacetone, diethyl malonate, and ethyl acetoacetate (B1235776) are classic examples used in the Pinner synthesis. mdpi.com

α,β-Unsaturated carbonyls: Chalcones and other enones can react with amidines in a Michael addition-cyclization cascade. nih.gov

β-Formyl enamides: These can undergo samarium chloride-catalyzed cyclization with urea to form pyrimidines.

α-CF₃ aryl ketones: These precursors can react with amidine hydrochlorides under metal-free conditions to provide 4-fluoropyrimidine (B1342711) analogues. organic-chemistry.org

The choice of the 1,3-dielectrophilic component is crucial as it dictates the substitution pattern at positions 4, 5, and 6 of the resulting pyrimidine ring.

Intramolecular Cyclization Approaches

In contrast to intermolecular condensations, intramolecular cyclization involves forming the pyrimidine ring from a single, pre-assembled linear precursor. This precursor is designed to contain all the necessary atoms and functional groups that, upon reaction, close to form the heterocyclic ring.

One such strategy involves the cyclization of thiourea derivatives. researchgate.net For example, a precursor can be synthesized which, upon treatment with a reagent like sodium hydroxide (B78521) or bromine, undergoes intramolecular cyclization to produce the pyrimidine ring. researchgate.net Another approach describes a two-step, one-pot synthesis where 2-(trichloromethyl)-1,3-diazabutadienes undergo acylation followed by an intramolecular cyclization and subsequent treatment with POCl₃ to yield 4-chloro-2-(trichloromethyl)pyrimidines. researchgate.net These methods offer a high degree of control over the final structure, as the connectivity is predetermined in the linear substrate. oup.com

Modern and Advanced Synthetic Strategies

Recent advancements in synthetic chemistry have introduced more sophisticated and efficient methods for pyrimidine synthesis, often employing metal catalysts to achieve transformations that are difficult or impossible under classical conditions.

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalysis has become an indispensable tool for the synthesis and functionalization of heterocyclic compounds, including pyrimidines. nih.gov While many of these reactions are used to modify a pre-existing pyrimidine ring, they are crucial for creating complex analogues of 4-Chloro-2-(2-fluorophenyl)pyrimidine. The chloro-substituent at the 4-position is an excellent handle for such cross-coupling reactions.

Commonly used transition-metal catalyzed reactions include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the chloropyrimidine with a boronic acid or ester. It is a powerful method for introducing new aryl or alkyl groups at the 4-position. researchgate.net

Sonogashira Coupling: This reaction, also typically palladium-catalyzed, couples a terminal alkyne with the chloropyrimidine, enabling the synthesis of alkynyl-substituted pyrimidines.

Buchwald-Hartwig Amination: This palladium-catalyzed C-N cross-coupling reaction is used to introduce amine functionalities by reacting the chloropyrimidine with primary or secondary amines.

Copper-Catalyzed Reactions: Copper catalysts are used for various C-N, C-O, and C-S bond-forming reactions. rsc.org For example, copper can promote the dehydrosulfurative C-N cross-coupling of dihydropyrimidinethiones with amines to generate 2-aminopyrimidine (B69317) derivatives. rsc.org

Some modern methods also utilize transition metals in the initial ring-forming cyclization. Iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, proceeding through a sequence of condensation and dehydrogenation steps. organic-chemistry.org

| Reaction Type | Catalyst System | Substrates | Product Type |

| Suzuki Coupling | Pd-based catalysts | Chloropyrimidines, Boronic acids | Aryl/Alkyl-pyrimidines |

| C-N Cross-Coupling | Pd or Cu catalysts | Chloropyrimidines, Amines | Aminopyrimidines |

| Dehydrogenative Annulation | Cu-catalyst / TEMPO | Amidines, Saturated ketones | Substituted pyrimidines |

| Multicomponent Synthesis | Ir-pincer complexes | Amidines, Alcohols | Alkyl/Aryl-pyrimidines |

These advanced strategies provide efficient pathways to novel pyrimidine analogues with a high degree of structural diversity and complexity.

Grignard Reactions Involving Halogenated Pyrimidines

Grignard reagents can react with halogenated pyrimidines in two main ways: through cross-coupling reactions or via nucleophilic addition. researchgate.net The cross-coupling pathway, typically catalyzed by transition metals like iron, cobalt, nickel, or palladium, results in the formation of a carbon-carbon bond between the pyrimidine ring and the alkyl or aryl group of the Grignard reagent. researchgate.net

Alternatively, Grignard reagents can add to the pyrimidine ring, leading to the formation of dihydropyrimidines. researchgate.netnih.gov This pathway can sometimes be favored, especially when the pyrimidine ring is activated by electron-withdrawing groups. For example, the reaction of 4-amino-5-cyano-2-methylpyrimidine with Grignard reagents can lead to C6-substituted 1,2-dihydropyrimidines. nih.govamericanelements.com The reaction conditions, such as temperature, can influence the outcome, with lower temperatures sometimes favoring the formation of dihydropyrimidines. nih.govamericanelements.com

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of halogenated pyrimidines. wikipedia.org The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by nucleophiles, leading to the displacement of a halide. mdpi.comnih.gov Common nucleophiles used in these reactions include amines, alkoxides, and thiols. youtube.com

The regioselectivity of SNAr reactions on di- or polyhalogenated pyrimidines is an important consideration. In 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. stackexchange.com This can be explained by the greater ability of the para-nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during attack at C4. youtube.comstackexchange.com The presence of activating groups, such as a nitro group, ortho or para to the leaving group, further facilitates the SNAr mechanism. wikipedia.org

| Substrate | Nucleophile | Major Product | Reference |

|---|---|---|---|

| 2,4-dichloropyrimidine (B19661) | Amine | 4-amino-2-chloropyrimidine | nih.gov |

| 2,5-dichloropyrimidine | Sodium methoxide | 5-chloro-2-methoxypyrimidine | youtube.com |

Oxidative Annulation Reactions

Oxidative annulation provides a route to construct the pyrimidine ring from acyclic precursors. One such method involves the K2S2O8-promoted reaction of anilines and aryl ketones, where DMSO acts as a methine equivalent, to form 4-arylpyrimidines. organic-chemistry.orgrsc.org This approach allows for the synthesis of substituted pyrimidines through the formation of new carbon-carbon and carbon-nitrogen bonds in a single step. rsc.org Another example is the copper-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones, which proceeds via a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization. rsc.org

Halogenated pyrazolo[1,5-a]pyrimidines can be synthesized via a one-pot tandem cyclization and oxidative halogenation. nih.govacs.org This process involves the reaction of amino pyrazoles with enaminones or chalcones in the presence of K2S2O8, followed by the addition of a sodium halide. nih.govacs.org

Cyclization of Ketones with Nitriles

A versatile and economical method for the synthesis of pyrimidines is the copper-catalyzed cyclization of ketones with nitriles under basic conditions. organic-chemistry.orgorganic-chemistry.orgacs.org This reaction is believed to proceed through a pathway where the nitrile acts as an electrophile, leading to the formation of two C-N bonds and one C-C bond. organic-chemistry.orgacs.org This method exhibits a broad substrate scope and tolerates a variety of functional groups. organic-chemistry.orgorganic-chemistry.orgacs.org The use of readily available ketones and nitriles as starting materials makes this an attractive strategy for the construction of diverse pyrimidine structures. acs.org

Green Chemistry Principles in Pyrimidine Synthesis

The application of green chemistry principles to the synthesis of pyrimidines is an area of growing importance, aiming to reduce the environmental impact of chemical processes. rasayanjournal.co.inbenthamdirect.comnih.govpowertechjournal.comingentaconnect.com Traditional methods for pyrimidine synthesis often rely on hazardous solvents and toxic reagents. rasayanjournal.co.in

Green approaches focus on the use of safer and more sustainable techniques. rasayanjournal.co.in These include the use of catalysts, multicomponent reactions, microwave-assisted synthesis, and solvent-free or mechanochemical procedures. rasayanjournal.co.inpowertechjournal.com Microwave-assisted synthesis, for instance, can significantly reduce reaction times and improve yields. powertechjournal.com Multicomponent reactions, where three or more reactants are combined in a single step to form the product, offer high atom economy and reduce waste generation. rasayanjournal.co.in

The use of green catalysts, such as reusable heterogeneous catalysts, and environmentally benign solvents, like ionic liquids or even water, are also key aspects of green pyrimidine synthesis. rasayanjournal.co.inbenthamdirect.comnih.govingentaconnect.com These methods not only lead to higher yields and a reduced environmental footprint but can also offer financial benefits by simplifying workup procedures and reducing waste disposal costs. rasayanjournal.co.in

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. unr.edu.arnih.gov This technique has been successfully applied to the synthesis of various pyrimidine derivatives, including those with chloro-substituents. nih.gov The application of microwave irradiation in the synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines, for instance, has been demonstrated to be a versatile, solvent-free procedure with the advantages of easy work-up and good yields. unr.edu.ar

In a relevant study, novel fused pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines were prepared through a microwave-assisted, solvent-free reaction of heterocyclic o-aminonitriles and cyanopyridines in the presence of tBuOK as a catalyst. unr.edu.ar This approach highlights the potential for microwave heating to facilitate the rapid and efficient construction of complex heterocyclic systems. Similarly, the synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones has been achieved via a one-pot multicomponent reaction under microwave irradiation, showcasing the method's efficiency and green credentials. nih.gov

| Reactants | Product | Conditions | Yield (%) | Reference |

| Heterocyclic o-aminonitriles, Cyanopyridines | Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines | tBuOK, Microwave (solvent-free) | Good | unr.edu.ar |

| Aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, Dimedone | 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones | Glacial acetic acid, Microwave | High | nih.gov |

| 2-amino-4-chloro-pyrimidine derivatives | Pyrimidine anchored derivatives | Microwave synthesis | Not specified | nih.gov |

Solvent-Free Reaction Methodologies

Solvent-free synthesis offers significant environmental and economic advantages by reducing waste and simplifying product purification. This approach has been effectively utilized in the synthesis of pyrimidine analogues. For instance, the one-pot synthesis of 4-aminopyrido[2,3-d]pyrimidine derivatives has been achieved by heating a mixture of 3-cyano-2-aminopyridines, triethyl orthoformate, and various primary amines without a solvent, resulting in good yields. mdpi.com

Mechanical activation techniques, such as ball milling, inherently operate under solvent-free or low-solvent conditions. jsynthchem.com The synthesis of spiro pyrimidine derivatives has been successfully carried out under solvent-free ball-milling conditions at room temperature, demonstrating high yields and tolerance for various functional groups. jsynthchem.com This method not only eliminates the need for solvents but also often proceeds at ambient temperature, further enhancing its green profile.

| Reactants | Product | Conditions | Yield (%) | Reference |

| 3-Cyano-2-aminopyridines, Triethyl orthoformate, Primary amines | 4-Aminopyrido[2,3-d]pyrimidines | Heating, Solvent-free | 61-85 | mdpi.com |

| Benzaldehydes, Amines, Barbituric acid | Spiro pyrimidine derivatives | K2CO3, Ball-milling, Solvent-free, Room temperature | High | jsynthchem.com |

Ultrasound-Assisted Synthesis

The use of ultrasound irradiation in chemical synthesis, known as sonochemistry, can significantly enhance reaction rates and yields. This technique has been widely applied to the synthesis of pyrimidines and their fused derivatives. nih.gov Ultrasound promotes shorter reaction times, often reducing them from hours to minutes, and leads to higher yields compared to conventional methods. nih.gov

An efficient synthesis of novel 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones has been reported using ultrasound irradiation in the presence of samarium perchlorate (B79767) as a catalyst. mdpi.com This methodology offers milder conditions, shorter reaction times, and higher yields. mdpi.com Similarly, the synthesis of 5-carbonitrile-functionalized tetrahydropyrimidine (B8763341) derivatives has been achieved through a one-pot multicomponent reaction under ultrasonic irradiation in water, highlighting the eco-friendly nature of this approach. orientjchem.org

| Reactants | Product | Conditions | Yield (%) | Reference |

| 1,3-Dicarbonyl compounds, 2-Phenyl-1,2,3-triazole-4-carbaldehyde, Urea/Thiourea | 4-(2-Phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones | Sm(ClO4)3, Ultrasound irradiation | Good | mdpi.com |

| Urea/Thiourea, Malononitrile, 3-Chloro benzaldehyde | 6-Amino-4-(3-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | Ultrasound irradiation, Water | High | orientjchem.org |

Mechanical Activation Techniques (e.g., Ball Milling)

Mechanical activation through techniques like ball milling has gained prominence as a green and efficient method for organic synthesis. mdpi.com This mechanochemical approach involves the use of mechanical force to induce chemical reactions, often in the absence of solvents. jsynthchem.com Ball milling has been successfully employed for the synthesis of a variety of N-heterocycles, including pyrimidines. mdpi.com

The synthesis of pyrimidine and purine (B94841) nucleosides has been achieved through a solventless Vorbrüggen glycosylation aided by mechanochemistry. rsc.org Furthermore, the Biginelli reaction, a multicomponent reaction for the synthesis of dihydropyrimidones, has been effectively carried out under mechanochemical solvent-free conditions. mdpi.com These examples underscore the utility of ball milling as a sustainable and efficient tool for constructing the pyrimidine core.

| Reactants | Product | Conditions | Yield (%) | Reference |

| Various | Pyrimidine and purine nucleosides | Ball milling, Solventless | Not specified | rsc.org |

| Aldehydes, β-ketoesters, Urea/Thiourea | Dihydropyrimidones | Ball milling, Solvent-free | Good | mdpi.com |

| Benzaldehydes, Amines, Barbituric acid | Spiro pyrimidine derivatives | Ball milling, Solvent-free | High | jsynthchem.com |

Application of Ionic Liquids

Ionic liquids (ILs), which are salts with low melting points, have been investigated as environmentally benign solvents and catalysts in organic synthesis. nih.gov Their unique properties, such as low volatility and high thermal stability, make them attractive alternatives to conventional organic solvents. japsonline.com The use of L-proline nitrate (B79036), an ionic liquid, has been shown to be an effective catalyst for the synthesis of pyrimidine derivatives via a one-pot three-component reaction, demonstrating significantly higher catalytic ability compared to non-catalyzed reactions. japsonline.com

The synthesis of pyrazole-linked triazolo-pyrimidine hybrids has been achieved using a Biginelli-type reaction in an ionic liquid (triethylammonium acetate) under microwave irradiation. nih.gov This method proved to be highly efficient, and the ionic liquid was found to be recyclable for up to five consecutive cycles, further enhancing the sustainability of the process. nih.gov

| Reactants | Product | Conditions | Yield (%) | Reference |

| Aldehyde, Ethyl acetoacetate, Thiourea | Pyrimidine derivatives | L-proline nitrate (ionic liquid catalyst), Methanol | 86.74 | japsonline.com |

| Various | Pyrazole-linked triazolo-pyrimidine hybrids | Triethylammonium acetate (B1210297) (ionic liquid), Microwave irradiation | Not specified | nih.gov |

Continuous Flow Chemistry Approaches

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis and manufacturing, offering advantages such as improved safety, efficiency, and scalability over traditional batch processes. aurigeneservices.com This methodology involves the continuous movement of reactants through a reactor, allowing for precise control over reaction parameters like temperature, pressure, and reaction time. aurigeneservices.com

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. researchgate.net Several MCRs are utilized for the synthesis of the pyrimidine core.

The Biginelli reaction is a classic example of an MCR used to synthesize dihydropyrimidones from an aldehyde, a β-ketoester, and urea or thiourea. mdpi.com This reaction has been adapted to various green chemistry protocols, including the use of microwave irradiation, ionic liquids, and ball milling. mdpi.comnih.gov

Another approach involves the iodine-catalyzed, metal-free, one-pot, three-component reaction of aryl methyl ketones, 2-aminopyridines, and barbituric acids to synthesize pyrimidine-linked imidazopyridines. nih.govacs.org This method proceeds through a C-H oxidation followed by the formation of one C-C and two C-N bonds, demonstrating the power of MCRs to rapidly build molecular complexity from simple precursors. nih.gov The synthesis of pyrano[2,3-c]pyrazoles has also been achieved through a three-component reaction of an aldehyde, a pyrazolone, and malononitrile, catalyzed by DABCO. nih.gov

| Reaction Name/Type | Reactants | Product | Conditions | Reference |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Dihydropyrimidones | Mechanochemical, solvent-free | mdpi.com |

| Iodine-Catalyzed MCR | Aryl methyl ketones, 2-Aminopyridines, Barbituric acids | Pyrimidine-linked imidazopyridines | I2, DMSO | nih.govacs.org |

| DABCO-Catalyzed MCR | Aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, Malononitrile | 6-Amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles | DABCO, Ethanol, Reflux | nih.gov |

| Microwave-Assisted MCR | Aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, Dimedone | 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones | Glacial acetic acid, Microwave | nih.gov |

An in-depth examination of the reaction mechanisms and pathways involving this compound reveals a complex interplay of electronic effects, steric influences, and catalytic processes that govern its reactivity. This article focuses exclusively on the mechanistic aspects of this compound, from halogen displacement to computational modeling of its reaction pathways.

Synthesis and Reactivity

Common Synthetic Routes

A prevalent method for synthesizing this compound involves the use of dichloropyrimidine intermediates. One common route is the reaction of 2,4-dichloropyrimidine (B19661) with a 2-fluorophenyl derivative. For instance, a transition metal-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, can be employed to introduce the 2-fluorophenyl group at the 2-position. vulcanchem.com Alternatively, synthesis can begin with the construction of the pyrimidine ring from acyclic precursors already containing the fluorophenyl moiety, followed by a chlorination step, often using agents like phosphorus oxychloride (POCl₃), to install the chloro group at the 4-position. google.comresearchgate.net

Chemical Reactions and Reactivity Profile

The reactivity of this compound is primarily characterized by the susceptibility of the C4-chloro group to nucleophilic aromatic substitution (SNAr). The pyrimidine ring is inherently electron-deficient, which activates the chlorine atom as a good leaving group. wikipedia.org This allows for the displacement of the chloride by a variety of nucleophiles, including amines, alcohols, and thiols. nih.gov

Reactions with amines are particularly common, leading to the formation of 4-aminopyrimidine (B60600) derivatives, which are often key intermediates in the synthesis of biologically active molecules. nih.govacs.org The reaction conditions can be controlled to achieve selective substitution, making this compound a versatile platform for generating diverse molecular libraries.

Derivatization and Functionalization Strategies of 4 Chloro 2 2 Fluorophenyl Pyrimidine

Introduction of Diverse Aryl and Heteroaryl Moieties

The introduction of aryl and heteroaryl groups at the C4 position of the pyrimidine (B1678525) ring is a common strategy to expand molecular diversity. This is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. In this reaction, the chlorine atom at the C4 position is substituted with an aryl or heteroaryl group from a corresponding boronic acid or ester.

The regioselectivity of these reactions is a critical aspect, especially in dihalogenated pyrimidines. Generally, the C4 position of a 2,4-dichloropyrimidine (B19661) is more reactive towards Suzuki-Miyaura coupling than the C2 position. This selectivity can be controlled by the choice of catalyst, ligands, and reaction conditions. For instance, the use of bulky N-heterocyclic carbene (NHC) ligands with a palladium catalyst can promote high selectivity for the C4 position. While direct studies on 4-chloro-2-(2-fluorophenyl)pyrimidine are not extensively detailed, the principles derived from studies on 2,4-dichloropyrimidines are highly applicable. The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a Pd(II) precatalyst, and a base in a suitable solvent system.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Chloropyrimidines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-100 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | t-BuOH/H₂O | 80 |

Alkylation and Arylation Reactions

Beyond the Suzuki-Miyaura coupling for arylation, other cross-coupling reactions can be employed for both arylation and alkylation. The Stille coupling, utilizing organotin reagents, and the Negishi coupling, with organozinc reagents, are viable alternatives for introducing aryl, heteroaryl, and alkyl groups. These methods can offer different substrate scopes and functional group tolerances compared to the Suzuki-Miyaura reaction.

Direct C-H arylation is an emerging and atom-economical strategy for forming C-C bonds. This method avoids the pre-functionalization of the coupling partners (like the synthesis of boronic acids). For pyrimidines, C-H functionalization can be directed to specific positions. For instance, palladium-catalyzed direct arylation has been used to introduce aryl groups at the C5 position of the pyrimidine ring. While the primary focus for this compound is the substitution at C4, subsequent C-H arylation at other positions could be a strategy for further diversification.

Alkylation at the C4 position can be achieved through nucleophilic substitution of the chlorine atom with organometallic reagents such as Grignard reagents or organolithium compounds, although the reactivity of these strong nucleophiles needs to be carefully controlled to avoid side reactions.

Amination and Alkoxylation Processes

The electron-deficient nature of the pyrimidine ring makes the C4-chloro substituent an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This pathway is extensively utilized for the introduction of amine and alkoxy functionalities.

Amination is readily achieved by reacting this compound with a wide range of primary and secondary amines. These reactions are often carried out in a polar solvent, and sometimes at elevated temperatures or under microwave irradiation to facilitate the reaction. nih.gov The presence of a base may be required to neutralize the HCl generated during the reaction. This method is highly efficient for creating libraries of 4-amino-2-(2-fluorophenyl)pyrimidine derivatives.

Alkoxylation follows a similar SNAr mechanism, where an alkoxide, generated from the corresponding alcohol and a base (e.g., sodium hydride or sodium methoxide), acts as the nucleophile to displace the chloride. This allows for the synthesis of 4-alkoxy-2-(2-fluorophenyl)pyrimidines.

Table 2: Examples of Nucleophilic Aromatic Substitution on 4-Chloropyrimidines

| Nucleophile | Reagent/Conditions | Product Type |

| Primary/Secondary Amine | Amine, Base (e.g., Et₃N), Solvent (e.g., Propanol), 120-140 °C (Microwave) | 4-Aminopyrimidine (B60600) |

| Alcohol | Alcohol, Base (e.g., NaH), Solvent (e.g., THF) | 4-Alkoxypyrimidine |

| Thiol | Thiol, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 4-Thioetherpyrimidine |

Heterocycle Annulation and Fusion Reactions

The pyrimidine ring of this compound can serve as a foundational structure for the construction of fused heterocyclic systems. These annulation reactions significantly increase the structural complexity and can lead to novel chemical entities with interesting biological properties.

One approach involves a two-step process where the C4-chloro group is first substituted with a nucleophile that contains a second reactive site. This intermediate can then undergo an intramolecular cyclization to form a new ring fused to the pyrimidine core. For example, reaction with a bifunctional nucleophile like an amino-thiol could lead to the formation of a thiazolo[5,4-d]pyrimidine (B3050601) system.

Another strategy involves the functionalization of other positions on the pyrimidine ring, followed by a cyclization reaction. For instance, if a substituent at the C5 position can be introduced that can react with the nitrogen at position 1 or 3, a fused ring system can be formed. An example from the literature shows the synthesis of pyrimido[4,5-b]indoles from a 4-chloro-5-phenylpyrimidine (B2940865) derivative through an intramolecular C-H nitrene insertion. rsc.org

Strategies for Introducing Fluorine Atoms

While the parent compound already contains a fluorine atom on the phenyl ring, there are strategies to introduce additional fluorine atoms onto the pyrimidine ring itself. The introduction of fluorine can significantly alter the physicochemical and biological properties of a molecule.

Electrophilic fluorination is a common method for introducing fluorine onto electron-rich aromatic systems. For the pyrimidine ring, which is generally electron-deficient, this reaction can be challenging. However, with highly reactive electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF₄), direct fluorination at the C5 position of the pyrimidine ring may be possible, as the C5 position is the most nucleophilic carbon on the pyrimidine ring. mdpi.comresearchgate.net

Nucleophilic fluorination can also be considered, particularly for replacing other leaving groups on the pyrimidine ring. If another position on the ring were functionalized with a good leaving group (e.g., a nitro or another chloro group), a nucleophilic fluoride (B91410) source (e.g., KF, CsF, or tetrabutylammonium (B224687) fluoride) could be used to introduce a fluorine atom via an SNAr reaction. nih.gov

Selective Modification at Pyrimidine Ring Positions

Selective modification at various positions of the pyrimidine ring is crucial for fine-tuning the properties of the final compound. The reactivity of the different positions on the pyrimidine ring varies.

C4-Position: As discussed, this is the most reactive site for nucleophilic substitution due to the chloro leaving group.

C2-Position: The C2 position is generally less reactive towards nucleophilic substitution than the C4 position in 2,4-dichloropyrimidines. In the target compound, this position is already occupied by the 2-fluorophenyl group.

C5-Position: This position is the most electron-rich carbon and is therefore the most susceptible to electrophilic attack. Reactions like halogenation, nitration, and Friedel-Crafts type reactions would likely occur at this position. wikipedia.org Direct C-H functionalization, such as palladium-catalyzed arylation, can also be targeted to the C5 position.

C6-Position: The C6 position is also electron-deficient and can be a site for nucleophilic attack, especially if there is no leaving group at C4. C-H functionalization at this position is also a possibility, though it may be less favored than at C5.

Recent advances in synthetic chemistry have also introduced the concept of skeletal editing, where the atoms of the pyrimidine ring itself can be rearranged or swapped. For instance, pyrimidines can be converted to pyridines through a deconstruction-reconstruction strategy, which involves the activation of the pyrimidine ring, followed by ring-opening and re-closure with a new fragment. nih.govchinesechemsoc.orgchinesechemsoc.org This advanced strategy allows for a fundamental change in the core scaffold.

Advanced Spectroscopic Characterization of 4 Chloro 2 2 Fluorophenyl Pyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise structure of a compound can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 4-Chloro-2-(2-fluorophenyl)pyrimidine is expected to exhibit distinct signals corresponding to the protons on the pyrimidine (B1678525) and the 2-fluorophenyl rings.

Pyrimidine Ring Protons: The pyrimidine ring has two protons, H-5 and H-6. These protons will appear as doublets due to coupling with each other. Based on data from related pyrimidine derivatives, the proton at the C-6 position is typically downfield compared to the C-5 proton. For a similar derivative, 4-(4-(2-fluorophenyl)piperazine-1-yl) pyrimidin-2-amine, the pyrimidine protons appear as an AB quartet at δ 6.05 ppm and δ 7.77 ppm with a coupling constant (J) of 5.6-6.0 Hz nih.gov. For this compound, we can predict the H-5 proton to resonate at approximately 7.4-7.6 ppm and the H-6 proton at approximately 8.6-8.8 ppm. The presence of the electron-withdrawing chlorine atom at C-4 would shift the H-5 proton significantly downfield.

2-Fluorophenyl Ring Protons: The 2-fluorophenyl group will display a more complex multiplet pattern in the aromatic region of the spectrum, typically between δ 7.0 and 8.2 ppm. The four protons on this ring will show coupling to each other and also to the fluorine atom. In the analogue 4-(4-(2-fluorophenyl)piperazine-1-yl) pyrimidin-2-amine, these protons appear as a multiplet in the range of δ 6.98–7.16 ppm nih.gov. For the target molecule, the signals are expected in a similar region, with the proton ortho to the fluorine atom showing a doublet of doublets due to coupling with the adjacent proton and the fluorine.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-5 (Pyrimidine) | 7.4 - 7.6 | d | 5.0 - 6.0 |

| H-6 (Pyrimidine) | 8.6 - 8.8 | d | 5.0 - 6.0 |

| H-3' (Fluorophenyl) | 7.1 - 7.3 | m | - |

| H-4' (Fluorophenyl) | 7.0 - 7.2 | m | - |

| H-5' (Fluorophenyl) | 7.3 - 7.5 | m | - |

| H-6' (Fluorophenyl) | 8.0 - 8.2 | m | - |

Note: This is a predictive table based on analogous compounds and general NMR principles.

Carbon Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum of this compound will provide information on all the carbon atoms in the molecule.

Pyrimidine Ring Carbons: The pyrimidine ring is expected to show four distinct carbon signals. The carbon atom C-4, bonded to the chlorine, will be significantly influenced by the halogen's electronegativity. The C-2 carbon, attached to the fluorophenyl ring, will also have a characteristic chemical shift. Based on the analysis of 4-(4-(2-fluorophenyl)piperazine-1-yl) pyrimidin-2-amine, where the pyrimidine carbons appear at δ 93.52, 157.45, 162.78, and 163.48 ppm, we can estimate the chemical shifts for the target compound nih.gov. The C-4 carbon is expected to be in the range of 160-165 ppm, C-2 around 162-167 ppm, C-6 around 155-160 ppm, and C-5 around 115-120 ppm.

2-Fluorophenyl Ring Carbons: The 2-fluorophenyl ring will exhibit six signals, with the carbon directly bonded to the fluorine (C-2') showing a large one-bond carbon-fluorine coupling constant (¹JCF). The other carbons will also show smaller two- and three-bond couplings to the fluorine. In the reference compound, the fluorophenyl carbons resonate at δ 116.34 (d), 116.54, 119.98, 123.14, 125.34, and 140.01 ppm nih.gov. A similar pattern is expected for this compound. The carbon C-2' is anticipated to show a large doublet in the range of 158-162 ppm.

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to F-coupling) |

| C-2 (Pyrimidine) | 162 - 167 | s |

| C-4 (Pyrimidine) | 160 - 165 | s |

| C-5 (Pyrimidine) | 115 - 120 | s |

| C-6 (Pyrimidine) | 155 - 160 | s |

| C-1' (Fluorophenyl) | 125 - 130 | d |

| C-2' (Fluorophenyl) | 158 - 162 | d |

| C-3' (Fluorophenyl) | 115 - 120 | d |

| C-4' (Fluorophenyl) | 130 - 135 | d |

| C-5' (Fluorophenyl) | 124 - 128 | d |

| C-6' (Fluorophenyl) | 130 - 135 | d |

Note: This is a predictive table based on analogous compounds and general NMR principles.

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR spectroscopy is highly sensitive to the electronic environment of the fluorine atom. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. For a similar compound, 2-(chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine-4(3H)-one, the ¹⁹F signal was observed at -114.79 ppm nih.gov. Aromatic fluorine signals typically appear in the range of -100 to -140 ppm relative to CFCl₃. Therefore, the fluorine signal for the target compound is expected to be within this range.

Two-Dimensional NMR Techniques

To unambiguously assign all the proton and carbon signals, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the H-5 and H-6 protons of the pyrimidine ring and the couplings between the adjacent protons on the 2-fluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This would be crucial for assigning the quaternary carbons and for confirming the connectivity between the pyrimidine and the 2-fluorophenyl rings. For instance, correlations between the H-6' proton of the phenyl ring and the C-2 carbon of the pyrimidine ring would be expected.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on both the pyrimidine and the 2-fluorophenyl rings are expected to appear in the region of 3100-3000 cm⁻¹. In the related compound 4-(4-(2-fluorophenyl)piperazine-1-yl) pyrimidin-2-amine, aromatic C-H stretches were observed at 3264 and 3112 cm⁻¹ nih.gov.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine and the phenyl rings will result in a series of sharp bands in the fingerprint region, typically between 1650 and 1400 cm⁻¹. For the analogue, these bands were seen at 1624, 1585, and 1546 cm⁻¹ nih.gov.

C-Cl Stretching: The stretching vibration of the C-Cl bond is expected to appear as a strong band in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.

C-F Stretching: The C-F stretching vibration gives rise to a strong absorption band, usually in the range of 1250-1000 cm⁻¹.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N/C=C Ring Stretch | 1650 - 1400 |

| C-F Stretch | 1250 - 1000 |

| C-Cl Stretch | 800 - 600 |

Note: This is a predictive table based on analogous compounds and general FT-IR correlation tables.

Fourier-Transform Raman (FT-Raman) Spectroscopy

Vibrational assignments are typically made by comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT) and data from similar molecules. nih.govresearchgate.net The key vibrational modes anticipated for this compound are summarized in the table below. The pyrimidine ring exhibits several characteristic stretching and bending vibrations. The C-Cl stretching frequency is typically observed in the lower wavenumber region, while the C-F stretching vibration appears at a higher frequency. Aromatic C-H stretching vibrations from both rings are expected above 3000 cm⁻¹.

Table 1: Predicted FT-Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Phenyl Ring, Pyrimidine Ring | 3050 - 3150 |

| C=C/C=N Ring Stretch | Pyrimidine Ring, Phenyl Ring | 1400 - 1650 |

| C-F Stretch | Fluorophenyl Group | 1200 - 1300 |

| Ring Breathing Mode | Pyrimidine Ring, Phenyl Ring | 990 - 1050 |

Note: The data in this table is predictive and based on characteristic vibrational frequencies for the specified functional groups and data from analogous compounds such as 4-chloro-2-fluoro toluene. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. When a molecule is introduced into a mass spectrometer, it is ionized to form a molecular ion (M•+), whose m/z value corresponds to the molecular weight of the compound. libretexts.org This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments and neutral radicals. The resulting pattern of fragments provides a "fingerprint" that can be used to deduce the molecule's structure. libretexts.orgchemguide.co.uk

For this compound (C₁₀H₆ClFN₂), High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, confirming its elemental composition. The presence of chlorine is readily identified by a characteristic isotopic pattern for the molecular ion peak: a peak at M+2 with an intensity approximately one-third that of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope. miamioh.edu

The fragmentation of the molecular ion is expected to proceed through the loss of stable neutral molecules or radicals. Plausible fragmentation pathways include the loss of a chlorine radical (•Cl), followed by the elimination of molecules like hydrogen cyanide (HCN) from the pyrimidine ring.

Table 2: Predicted Molecular Ion and Fragments for this compound in MS

| Ion/Fragment | Formula | Predicted m/z (for ³⁵Cl) | Description |

|---|---|---|---|

| [M]•+ | [C₁₀H₆³⁵ClFN₂]•+ | 224.02 | Molecular Ion |

| [M+2]•+ | [C₁₀H₆³⁷ClFN₂]•+ | 226.02 | Isotope Peak due to ³⁷Cl |

| [M-Cl]⁺ | [C₁₀H₆FN₂]⁺ | 189.05 | Loss of Chlorine radical |

| [M-HCN]•+ | [C₉H₅³⁵ClFN]•+ | 197.01 | Loss of Hydrogen Cyanide |

| [C₇H₄F]⁺ | [C₇H₄F]⁺ | 109.03 | Fluorotropylium ion |

Note: The fragmentation pattern is predictive. The relative intensities of the peaks would depend on the ionization energy and the stability of the resulting fragment ions. libretexts.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Spectra

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules containing π-bonds and heteroatoms with non-bonding electrons, known as chromophores, can absorb energy in the UV-Vis range, promoting electrons from a lower-energy orbital to a higher-energy one. researchgate.net The spectrum of this compound is expected to display absorption bands corresponding to π → π* and n → π* transitions.

The conjugated system formed by the pyrimidine and fluorophenyl rings constitutes the primary chromophore. The π → π* transitions, which are typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, usually of lower intensity, involve the promotion of a non-bonding electron (from the nitrogen atoms of the pyrimidine ring) to a π* antibonding orbital. researchgate.net The positions and intensities of these absorption maxima (λ_max) are influenced by the solvent and the nature of the substituents on the aromatic rings. nih.govresearchgate.net

Table 3: Expected Electronic Transitions for this compound

| Transition | Orbitals Involved | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|---|

| π → π* | π (bonding) → π* (antibonding) | Phenyl and Pyrimidine Rings | 200 - 300 |

Note: The wavelength ranges are approximate and based on general data for substituted pyrimidines and aromatic compounds. researchgate.netacs.org

X-ray Crystallography and Single Crystal Diffraction Analysis

Table 4: Representative Dihedral Angles in Phenyl-Substituted Pyrimidine Derivatives

| Compound Class | Dihedral Angle (Ring A vs. Ring B) | Comments |

|---|---|---|

| 2-Phenylpyrimidine derivatives | 15° - 40° | The angle is influenced by ortho-substituents. |

Note: This data is based on findings from related structures in the Cambridge Structural Database and published literature. acs.org A specific value for this compound would require experimental determination.

The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. rsc.org For this compound, several types of weak interactions are expected to play a crucial role in stabilizing the crystal lattice. These include weak C-H···N and C-H···Cl hydrogen bonds, where a hydrogen atom on one molecule interacts with a nitrogen or chlorine atom on a neighboring molecule. The presence of the fluorine atom also allows for potential C-H···F interactions.

Furthermore, π-π stacking interactions between the aromatic pyrimidine and/or fluorophenyl rings are common in such compounds. These can occur in either a face-to-face or offset arrangement and contribute significantly to the crystal's stability.

Table 5: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Weak Hydrogen Bond | C-H (Aromatic) | N (Pyrimidine) | 2.2 - 2.8 (H···N) |

| Weak Hydrogen Bond | C-H (Aromatic) | Cl (Pyrimidine) | 2.7 - 3.1 (H···Cl) |

| Weak Hydrogen Bond | C-H (Aromatic) | F (Phenyl) | 2.2 - 2.6 (H···F) |

Note: The existence and geometry of these interactions are predictive and based on analyses of similar crystal structures. researchgate.net

Crystal packing describes the efficient arrangement of molecules in three-dimensional space. The interplay of the intermolecular forces detailed above dictates the final crystal architecture. Different arrangements of the same molecule can lead to the formation of polymorphs—distinct crystalline forms with different physical properties. Polymorphism is a known phenomenon among pyrimidine derivatives. nih.gov For instance, different hydrogen bonding motifs (e.g., N-H···N vs. N-H···Cl) in related compounds can lead to entirely different packing arrangements and thus result in two distinct polymorphic forms. nih.gov The specific polymorph obtained can often be controlled by crystallization conditions such as the choice of solvent and temperature. The investigation of polymorphism is crucial as different forms can exhibit variations in solubility, stability, and melting point.

Recent Advances and Future Directions in 4 Chloro 2 2 Fluorophenyl Pyrimidine Research

Emerging Synthetic Methodologies

The synthesis of 4-Chloro-2-(2-fluorophenyl)pyrimidine, a key intermediate in various chemical sectors, is accomplished through multi-step processes that often begin with foundational pyrimidine (B1678525) structures. A prevalent strategy involves the modification of 2,4-dichloropyrimidine (B19661). The regioselectivity of reactions on this precursor is crucial, with the C4 position generally exhibiting higher reactivity towards nucleophilic substitution and cross-coupling reactions compared to the C2 position. This differential reactivity is a cornerstone of modern synthetic approaches. mdpi.comstackexchange.com

One of the most effective and increasingly adopted methods for creating the C-C bond between the pyrimidine ring and the fluorophenyl group is the Suzuki-Miyaura cross-coupling reaction. mdpi.com This palladium-catalyzed reaction is favored for its mild conditions, high yields, and tolerance of a wide range of functional groups. In a typical sequence, 2,4-dichloropyrimidine can be selectively coupled with (2-fluorophenyl)boronic acid at the more reactive C4 position. The use of microwave irradiation has emerged as a significant advancement, drastically reducing reaction times from hours to minutes and often improving yields. mdpi.com

An alternative conceptual approach starts from a pyrimidin-4-one derivative, which is subsequently chlorinated. For instance, a 2-(2-fluorophenyl)pyrimidin-4(3H)-one intermediate can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the target 4-chloro derivative. researchgate.net This method is part of a broader class of synthetic strategies that build the substituted pyrimidine core first and then introduce the chloro group in a later step.

A summary of common synthetic precursors and reagents is presented in Table 1.

Table 1: Key Reagents in the Synthesis of this compound

| Precursor/Reagent | Role in Synthesis |

|---|---|

| 2,4-Dichloropyrimidine | Starting material for regioselective cross-coupling. mdpi.com |

| (2-Fluorophenyl)boronic acid | Provides the 2-fluorophenyl moiety in Suzuki coupling. mdpi.com |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyzes the Suzuki-Miyaura cross-coupling reaction. mdpi.com |

| Phosphorus Oxychloride (POCl₃) | Chlorinating agent to convert hydroxypyrimidines to chloropyrimidines. researchgate.netgoogle.com |

| 2-(2-fluorophenyl)pyrimidin-4(3H)-one | Intermediate that can be chlorinated to the final product. |

These methodologies highlight a trend towards more efficient, selective, and rapid synthesis protocols, with palladium-catalyzed cross-coupling reactions, particularly under microwave assistance, representing the forefront of emerging techniques.

Innovations in Functionalization Strategies

The this compound molecule is a versatile scaffold, with the chlorine atom at the C4 position serving as a prime site for further chemical modification. Innovations in functionalization are centered on leveraging this reactive site, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

The chlorine atom at C4 is an excellent leaving group, making it susceptible to displacement by a variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups, including amines, alkoxides, and thiolates, thereby enabling the synthesis of a wide array of derivatives. rsc.orgbeilstein-journals.org For example, the reaction with various amines can be used to synthesize aminopyrimidine derivatives. A notable application is the synthesis of 4-(4-(2-fluorophenyl)piperazin-1-yl) pyrimidin-2-amine, where the C4-chloro group is displaced by a piperazine derivative. nih.gov The reaction conditions for these substitutions can often be tuned to achieve high yields, with some reactions proceeding efficiently in aqueous media under acidic conditions, which aligns with green chemistry principles. nih.gov

Table 2: Comparison of Functionalization Reactions at the C4 Position

| Reaction Type | Typical Reagents | Resulting Functional Group | Key Advantages |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | Amino, Alkoxy, Thioether | Broad substrate scope, straightforward procedure. rsc.orgbeilstein-journals.org |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | Aryl/Heteroaryl | Forms C-C bonds, high functional group tolerance. mdpi.comresearchgate.net |

Palladium-catalyzed cross-coupling reactions further expand the functionalization possibilities. The Suzuki-Miyaura reaction, for instance, can be used to introduce new aryl or heteroaryl groups at the C4 position by coupling with the corresponding boronic acids. mdpi.comresearchgate.net Similarly, the Sonogashira coupling allows for the introduction of alkynyl groups. researchgate.net The choice of palladium catalyst and ligands is critical for achieving high selectivity and yields, with modern research focusing on developing more active and robust catalytic systems that can operate under milder conditions. nih.govrsc.org These advanced coupling strategies are instrumental in building complex molecular architectures from the this compound core.

Advanced Characterization Techniques in Compound Analysis

The unambiguous identification and structural elucidation of this compound and its derivatives rely on a suite of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental tools, while X-ray crystallography provides definitive spatial arrangement data. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine and fluorophenyl rings. The pyrimidine protons typically appear as doublets in the downfield region (δ 8.0-9.0 ppm). The protons of the fluorophenyl group will present as a more complex multiplet pattern due to both proton-proton and proton-fluorine couplings.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The presence of the electronegative chlorine, nitrogen, and fluorine atoms influences the chemical shifts significantly. The carbon attached to the chlorine (C4) would appear in a characteristic region, as would the carbons of the fluorophenyl ring, which would exhibit splitting due to C-F coupling. nih.gov

¹⁹F NMR: Fluorine NMR is a powerful technique for fluorinated compounds, providing a direct way to confirm the presence and electronic environment of the fluorine atom.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition. mdpi.com The mass spectrum of this compound would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the chlorine-35 and chlorine-37 isotopes in a roughly 3:1 ratio. nist.gov

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction offers the most definitive structural information. It allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice. researchgate.netmdpi.com This technique can reveal important details about intermolecular interactions, such as hydrogen bonding or π-stacking, which influence the material's bulk properties. Although a crystal structure for the title compound itself is not readily available in the provided search results, analysis of closely related structures, such as 4-chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine, demonstrates the utility of this technique for understanding the molecular geometry of this class of compounds. researchgate.net

Table 3: Spectroscopic Data for a Related Compound: 4-(4-(2-fluorophenyl)piperazine-1-yl) pyrimidin-2-amine nih.gov

| Technique | Observed Signals (δ ppm) | Assignment |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | 6.98–7.16 (m, 4H) | Aromatic protons of 2-fluorophenyl group |

| ¹H NMR (400 MHz, CDCl₃) | 6.05 (AB quartet, 1H) | Pyrimidine H5 |

| ¹H NMR (400 MHz, CDCl₃) | 7.77 (AB quartet, 1H) | Pyrimidine H6 |

| ¹³C NMR (100 MHz, CDCl₃) | 93.52, 157.45, 162.78, 163.48 | Pyrimidine carbons |

Progress in Computational Modeling and Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the properties and reactivity of pyrimidine derivatives like this compound. jchemrev.comjchemrev.com These in silico methods provide deep insights into electronic structure, reaction mechanisms, and spectroscopic properties, complementing experimental findings and guiding further research.

DFT calculations can be employed to model the geometry of the molecule, predicting bond lengths and angles with high accuracy, which can then be compared with experimental data from X-ray crystallography if available. jchemrev.com Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) helps in understanding the compound's electronic behavior and reactivity. The energy gap between the HOMO and LUMO is a key parameter that relates to the molecule's potential as an electronic material. consensus.app

Computational models are also crucial for predicting the regioselectivity of chemical reactions. For instance, by calculating the distribution of electron density and the energies of reaction intermediates (like Meisenheimer complexes in SNAr reactions), it is possible to predict that the C4 position is more susceptible to nucleophilic attack than the C2 position. stackexchange.com This is explained by the greater stabilization of the negative charge in the transition state when the attack occurs at the C4 position, which is para to one of the ring nitrogens. Frontier molecular orbital theory also supports this, indicating a larger LUMO coefficient at the C4 carbon. stackexchange.com

Quantum chemical computations are also used to predict and interpret spectroscopic data. Theoretical calculations of NMR chemical shifts and vibrational frequencies (IR spectra) can aid in the assignment of experimental spectra. Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra, providing insights into the electronic transitions responsible for the observed absorptions. jchemrev.comjchemrev.com

Table 4: Applications of Computational Modeling for this compound

| Computational Method | Application | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Geometry Optimization | Bond lengths, bond angles, dihedral angles. jchemrev.com |

| Frontier Molecular Orbital (FMO) Analysis | Reactivity Prediction | HOMO-LUMO gap, electron affinity, ionization potential. consensus.app |

| Transition State Calculation | Reaction Mechanism Studies | Activation energies, prediction of regioselectivity. nih.gov |

These computational approaches allow for a detailed exploration of the structure-property relationships in this compound, enabling rational design of new derivatives with tailored properties for specific applications.

Potential for Material Science Applications

The unique electronic characteristics of the pyrimidine ring, combined with the influence of the chloro and fluorophenyl substituents, make this compound a compound of interest for applications in material science, particularly in the field of organic electronics. chemicalbook.com

Pyrimidine derivatives are known for their electron-deficient nature, which makes them suitable candidates for use as n-type organic semiconductors or as components in charge-transfer materials. consensus.app The presence of the electronegative fluorine atom on the phenyl ring can further modulate the electronic properties, such as the energy levels of the HOMO and LUMO, which is critical for designing materials for applications like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

The this compound scaffold can serve as a versatile building block for constructing larger, conjugated systems. The reactive chlorine at the C4 position allows for the attachment of various chromophoric or electroactive groups through cross-coupling reactions. This enables the synthesis of tailored molecules with specific optical and electronic properties, such as desired absorption and emission wavelengths for OLEDs or high charge carrier mobility for OFETs.

Furthermore, pyrimidine derivatives are being explored for their potential in creating novel functional materials like fluorescent sensors or as ligands in coordination chemistry. The nitrogen atoms in the pyrimidine ring can coordinate with metal ions, opening up possibilities for the design of new catalysts or metal-organic frameworks (MOFs). The interaction of pyrimidine derivatives with nanomaterials like graphene oxide is also an area of active research, with potential applications in biomedicine and electronics. dergipark.org.tr

While direct applications of this compound in materials are still emerging, its structural motifs are present in compounds that have shown promise in these areas, highlighting its potential as a valuable precursor for the next generation of advanced organic materials.

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,4-Dichloropyrimidine |

| (2-Fluorophenyl)boronic acid |

| Palladium tetrakis(triphenylphosphine) |

| Phosphorus oxychloride |

| 2-(2-Fluorophenyl)pyrimidin-4(3H)-one |

| 4-(4-(2-Fluorophenyl)piperazin-1-yl) pyrimidin-2-amine |

| 4-Chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.